Methyl 2-bromohexanoate
Overview
Description
Methyl 2-bromohexanoate is a chemical compound used in various chemical reactions . It has been used in the synthesis of 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one .
Synthesis Analysis
Methyl 2-bromohexanoate can be synthesized through a two-stage process . The first stage involves the reaction of hexanal with ammonium cerium (IV) nitrate and lithium bromide. In the second stage, methanol is added and the reaction mixture is stirred at 35-40°C for 3.5 hours .Molecular Structure Analysis
The molecular formula of Methyl 2-bromohexanoate is C7H13BrO2 . Its molecular weight is 209.08 g/mol . The IUPAC name for this compound is methyl 2-bromohexanoate .Chemical Reactions Analysis
Methyl 2-bromohexanoate undergoes an addition reaction with methyl-10-undecenoate to yield lactone and dimethyl-2-butyltridecandioate .Physical And Chemical Properties Analysis
Methyl 2-bromohexanoate has a molecular weight of 209.08 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 208.00989 g/mol . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Synthesis of Thiolcarbamates and Alkanethioates : Methyl 2-bromohexanoate is involved in the synthesis of S-methyl 2-bromohexanethioate and other compounds through reactions with methyl thiocyanate in trifluoroacetic acid (Yu. N. Polivin & E. A. Ageev, 1991).
Alternatives to Methyl Bromide in Agriculture : Research has been conducted on alternatives to methyl bromide, a fumigant, where Methyl 2-bromohexanoate can be relevant. This includes studying different cropping systems and post-harvest uses (S. Schneider et al., 2003).
Polymer Surface Modification : It's used in modifying polymer surfaces, like poly(methyl methacrylate) and polyethylene, by creating alkyl radicals derived from bromohexanoic acid. This allows for efficient surface patterning with various organic groups (Dardan Hetemi et al., 2016).
Study of Bromodeoxyuridine (BrdU) Effects : In a study on neural stem cells, Bromodeoxyuridine (BrdU), which is related to Methyl 2-bromohexanoate, was found to induce DNA methylation changes and affect stem cell differentiation (L. Schneider & F. d’Adda di Fagagna, 2012).
Nematode Management in Agriculture : Research on managing nematodes without methyl bromide, where Methyl 2-bromohexanoate could be an alternative, emphasizes the need for greater knowledge of nematode biology and alternative chemical, genetic, and cultural control measures (I. Zasada et al., 2010).
Synthesis of Organic Compounds : Methyl 2-bromohexanoate has been used in the synthesis of various organic compounds, including Methyl 7-Oxoheptanoate, which is a key intermediate in the preparation of prostaglandins (Roberto Ballini & Marino Petrini, 1984).
Corrosion Inhibition : It is used in the synthesis of corrosion inhibitors, like Methyl 11-bromoundecanoate, which shows high efficiency in protecting carbon steel in acidic environments (D. S. Chauhan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 2-bromohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLPDRIMFIXNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052715 | |
Record name | Methyl 2-bromohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromohexanoate | |
CAS RN |
5445-19-2 | |
Record name | Hexanoic acid, 2-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5445-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-bromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5445-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 2-bromo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-bromohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.